2-Amino-5-sec-butyl-phenol
Overview
Description
2-Amino-5-sec-butyl-phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound features an amino group (-NH2) and a sec-butyl group attached to the benzene ring, making it a substituted phenol. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-sec-butyl-phenol can be achieved through several methods. One common approach involves the nitration of 5-sec-butyl-phenol followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Another method involves the direct amination of 5-sec-butyl-phenol using ammonia or an amine source under high temperature and pressure conditions. This process may require a catalyst such as copper or nickel to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The choice of catalysts and solvents can also be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-sec-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Scientific Research Applications
2-Amino-5-sec-butyl-phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the manufacture of polymers, resins, and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-sec-butyl-phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function. In chemical reactions, the compound’s reactivity is governed by the electron-donating and withdrawing effects of its substituents, which affect the overall stability and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-tert-butyl-phenol: Similar structure but with a tert-butyl group instead of a sec-butyl group.
2-Amino-4-sec-butyl-phenol: Similar structure but with the sec-butyl group in a different position.
2-Amino-5-methyl-phenol: Similar structure but with a methyl group instead of a sec-butyl group.
Uniqueness
2-Amino-5-sec-butyl-phenol is unique due to the specific positioning of the sec-butyl group, which influences its steric and electronic properties. This positioning can affect the compound’s reactivity and interactions with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
2-amino-5-butan-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,12H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZDAZRMLGADPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389721 | |
Record name | 2-Amino-5-sec-butyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436088-33-4 | |
Record name | 2-Amino-5-sec-butyl-phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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